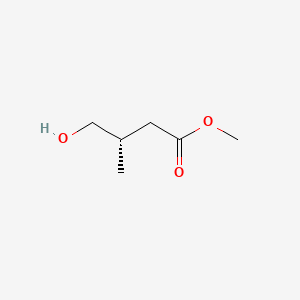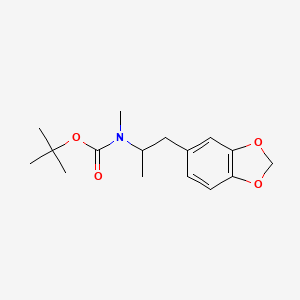
3,4-MDMA t-butyl Carbamate
Overview
Description
3,4-MDMA t-butyl Carbamate is an analytical reference standard categorized as an amphetamine . It is a precursor in the synthesis of 3,4-MDMA . This compound is intended for research and forensic applications .
Synthesis Analysis
The synthesis of carbamates, such as this compound, has been a topic of interest in medicinal chemistry . Carbamates are widely utilized as a peptide bond surrogate in medicinal chemistry due to their chemical stability and capability to permeate cell membranes . The carbamate functionality imposes a degree of conformational restriction due to the delocalization of nonbonded electrons on nitrogen into the carboxyl moiety .
Molecular Structure Analysis
The molecular formula of this compound is C16H23NO4 . Its average mass is 293.358 Da and its monoisotopic mass is 293.162720 Da .
Chemical Reactions Analysis
Carbamates, including this compound, are known for their stability and ability to modulate inter- and intramolecular interactions with target enzymes or receptors . The carbamate functionality participates in hydrogen bonding through the carboxyl group and the backbone NH .
Physical And Chemical Properties Analysis
The density of this compound is 1.1±0.1 g/cm³ . Its boiling point is 386.5±37.0 °C at 760 mmHg . The compound has a vapor pressure of 0.0±0.9 mmHg at 25°C and an enthalpy of vaporization of 63.5±3.0 kJ/mol . The flash point is 187.6±26.5 °C .
Scientific Research Applications
MDMA-Assisted Psychotherapy
MDMA, a synthetic amphetamine derivative, has shown potential in MDMA-assisted psychotherapy, particularly for treating posttraumatic stress disorder (PTSD). Studies have also explored its use for treating anxiety associated with autism and alcohol use disorder. MDMA therapy for PTSD is advancing through clinical trials with a target for FDA and EMA licensing (Sessa, Higbed, & Nutt, 2019).
Neurochemistry and Neurotoxicity
MDMA affects both dopamine and serotonin neurotransmission and has been linked to neurotoxic effects in laboratory animals. Recent investigations have expanded our understanding of MDMA's neurochemical effects and its potential neurotoxicity, which is crucial for evaluating its safety in clinical applications (Mckenna & Peroutka, 1990).
Therapeutic Potential
There has been a slow resurgence in research regarding MDMA's clinical utility, particularly in treating severe mental illnesses like treatment-resistant PTSD. Its reclassification to a schedule that acknowledges its medical use could facilitate further research and therapeutic applications (Sessa & Nutt, 2015).
Metabolism and Interaction Studies
Studies focusing on MDMA's interaction with enzymes like cytochrome P450 2D6 provide insights into its metabolism and potential interactions with other substances. This information is critical for understanding its pharmacokinetics and safety profile in therapeutic settings (Segura et al., 2005).
MDMA in Social Anxiety Treatment for Autistic Adults
MDMA-assisted therapy has been studied for the treatment of social anxiety in autistic adults, showing promise in increasing social adaptability. The dosing is infrequent, potentially offering a better risk/benefit ratio compared to daily medications (Danforth, Struble, Yazar-Klosinski, & Grob, 2016).
Mechanism of Action
Target of Action
N-t-Boc-MDMA, also known as 3,4-MDMA t-butyl Carbamate, is a synthetic precursor to, or a prodrug of the empathogenic drug MDMA . The primary targets of this compound are likely to be the same as those of MDMA, which primarily acts on the serotonin, norepinephrine, and dopamine neurotransmitter systems in the brain.
Mode of Action
It is believed to be converted into mdma in the body . MDMA increases the activity of serotonin, norepinephrine, and dopamine by inhibiting their reuptake into neurons, leading to an increased concentration of these neurotransmitters in the synaptic cleft. This results in enhanced neurotransmission and the characteristic psychoactive effects.
Biochemical Pathways
The biochemical pathways affected by N-t-Boc-MDMA are likely to be similar to those affected by MDMA. MDMA’s primary mechanism of action involves the inhibition of the reuptake of serotonin, norepinephrine, and dopamine, leading to an increased concentration of these neurotransmitters in the synaptic cleft . This can result in downstream effects such as mood elevation, increased sociability, and altered perception.
Pharmacokinetics
It has been suggested that n-t-boc-mdma can be converted into mdma in the body . The conversion likely occurs through the action of stomach acid, which would cleave the t-butoxycarbonyl (Boc) group, releasing MDMA
Action Environment
Environmental factors can influence the action, efficacy, and stability of N-t-Boc-MDMA. Factors such as the pH of the stomach can affect the rate at which N-t-Boc-MDMA is converted into MDMA . Additionally, individual factors such as genetics, overall health, and the presence of other substances in the body can also influence the effects of N-t-Boc-MDMA.
Safety and Hazards
The safety data sheet for tert-Butyl carbamate, a related compound, suggests that if inhaled, the person should be moved into fresh air and given artificial respiration if not breathing . In case of skin or eye contact, it should be washed off with soap and plenty of water . If swallowed, the mouth should be cleaned with water and then the person should drink plenty of water .
Future Directions
The future of 3,4-MDMA t-butyl Carbamate and related compounds lies in their potential therapeutic applications. MDMA-assisted psychotherapy is currently being researched for the treatment of posttraumatic stress disorder (PTSD), anxiety associated with autism, and alcohol use disorder . If clinical efficacy criteria are achieved, MDMA could become a medicine .
properties
IUPAC Name |
tert-butyl N-[1-(1,3-benzodioxol-5-yl)propan-2-yl]-N-methylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO4/c1-11(17(5)15(18)21-16(2,3)4)8-12-6-7-13-14(9-12)20-10-19-13/h6-7,9,11H,8,10H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXMVJRRNQRXHMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC2=C(C=C1)OCO2)N(C)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601336634 | |
| Record name | N-t-BOC-MDMA | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601336634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1228259-70-8 | |
| Record name | N-t-Boc-mdma | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1228259708 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-t-BOC-MDMA | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601336634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-T-BOC-MDMA | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DZ4398X4QR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



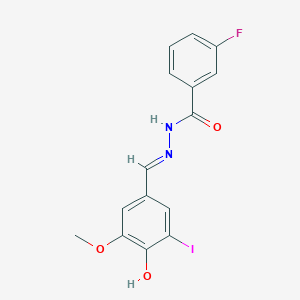
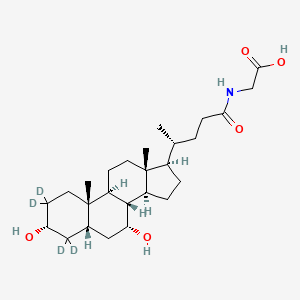
![1-Chloro-7-nitro-1,2-dihydropyrrolo[1,2-a]pyrazine](/img/structure/B593821.png)

![5-Methyl-N-[(2R)-1-oxo-1-[[(3R)-pyrrolidin-3-yl]amino]-3-[6-[3-(trifluoromethoxy)phenyl]pyridin-3-yl]propan-2-yl]-4-propylthiophene-2-carboxamide](/img/structure/B593823.png)
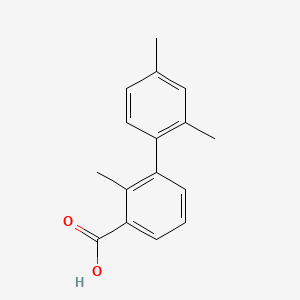
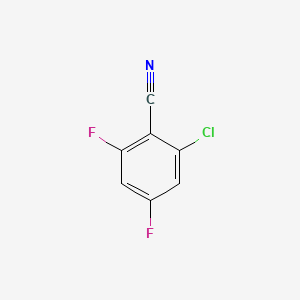

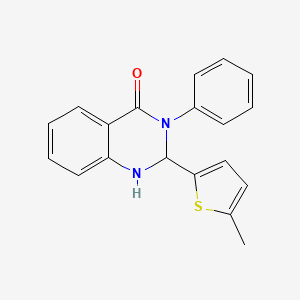

![N,N'-Bis[(4-pyridin-2-ylphenyl)methyl]ethane-1,2-diamine](/img/structure/B593836.png)

![5-Hydroxy-8-methoxy-7-[4-(4-methylpiperazin-1-yl)butoxy]-2-phenylchromen-4-one](/img/structure/B593838.png)
